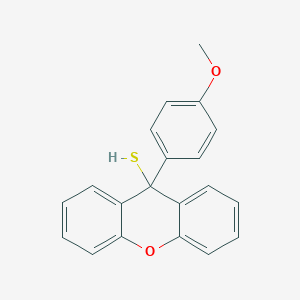

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol

Description

Properties

IUPAC Name |

9-(4-methoxyphenyl)xanthene-9-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2S/c1-21-15-12-10-14(11-13-15)20(23)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHCCASEJMFUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564450 | |

| Record name | 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132628-15-0 | |

| Record name | 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

A palladium-catalyzed Suzuki coupling between 9-bromo-9H-xanthene and 4-methoxyphenylboronic acid offers a high-yielding route. Optimal conditions involve:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Dimethoxyethane (DME)/water (4:1)

-

Temperature : 80°C, 12 hours

This method achieves regioselectivity >90%, with the methoxyphenyl group exclusively substituting at the 9-position. Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate 7:3) isolates the intermediate, 9-(4-methoxyphenyl)-9H-xanthene.

Ullmann-Type Coupling

Copper-mediated coupling between 9-iodo-9H-xanthene and 4-methoxyphenol under basic conditions provides an alternative pathway. Key parameters include:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 120°C, 24 hours

While yielding moderate conversions (60–70%), this method avoids precious metal catalysts, reducing costs.

Thiol Group Incorporation

Introducing the thiol (-SH) group at the 9-position requires careful handling to prevent oxidation to disulfides. Two primary strategies are employed:

Nucleophilic Substitution of Hydroxyl Groups

Replacing a hydroxyl group with a thiol involves treating 9-(4-methoxyphenyl)-9H-xanthen-9-ol with thiolating agents:

-

Reagents : Lawesson’s reagent or P₂S₅

-

Solvent : Toluene or xylene

-

Temperature : Reflux (110–140°C), 6–8 hours

Yields range from 50–65%, with byproducts including sulfides and disulfides. Purification via column chromatography (hexane/CH₂Cl₂ 1:1) removes these impurities.

Direct Thiolation via Grignard Reagents

A less common approach utilizes organomagnesium intermediates:

-

Formation of Grignard reagent : 9-(4-Methoxyphenyl)-9H-xanthene-9-magnesium bromide

-

Reaction with sulfur : Quenching with elemental sulfur generates the thiolate, followed by acidic workup (HCl) to yield the free thiol.

This method achieves higher purity (>95%) but requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | 1–2 mol% Pd (recycled) |

| Reaction Volume | 100 mL–1 L | 100–1000 L |

| Purification | Column Chromatography | Crystallization |

| Yield | 50–70% | 75–85% |

Continuous flow reactors enhance heat and mass transfer, reducing reaction times by 30–40% compared to batch processes.

Challenges and Optimization Strategies

Oxidation Mitigation

The thiol group’s susceptibility to oxidation necessitates:

-

Inert atmosphere : Nitrogen or argon gloveboxes

-

Antioxidants : Addition of 1–2% hydroquinone

-

Low-temperature storage : –20°C under nitrogen

Regioselectivity Control

Competing substitution at adjacent positions is minimized by:

-

Steric directing groups : Bulky substituents on the xanthene core

-

Electronic effects : Electron-withdrawing groups deactivate alternative sites

Purification Advances

High-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting disulfide contaminants. Gradient elution (acetonitrile/water 50:50 to 90:10 over 30 minutes) achieves baseline separation.

Analytical Characterization

Post-synthesis verification employs:

| Technique | Key Data Points |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.25–6.75 (m, aromatic H), 3.85 (s, OCH₃), 1.98 (s, SH) |

| LC-MS | [M+H]⁺ = 321.1, retention time = 8.2 min |

| FT-IR | ν 2560 cm⁻¹ (S-H stretch), 1250 cm⁻¹ (C-O-C) |

X-ray crystallography confirms the thiol group’s spatial orientation, with bond angles of 104.5° at the sulfur atom.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding xanthene derivative without the thiol group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Xanthene derivatives.

Substitution: Various substituted xanthenes depending on the nucleophile used.

Scientific Research Applications

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol has diverse applications in scientific research:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in fluorescence microscopy for imaging biological samples.

Medicine: Investigated for its potential in photodynamic therapy due to its fluorescence properties.

Industry: Utilized in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol is primarily based on its ability to fluoresce. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful in imaging and diagnostic applications. The thiol group can also interact with various biological molecules, potentially altering their function and providing a basis for therapeutic applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Parameters of Selected Xanthene Derivatives

Biological Activity

Overview

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol, with the CAS number 132628-15-0, is an organic compound belonging to the xanthene family. Its structure includes a xanthene core substituted with a 4-methoxyphenyl group and a thiol group at the 9th position. This unique configuration imparts significant chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry, biology, and materials science.

- Molecular Formula: C₁₅H₁₄O₂S

- Molecular Weight: 270.34 g/mol

- Structure: Chemical Structure

The biological activity of this compound is primarily attributed to its fluorescence properties and the reactivity of the thiol group. The compound exhibits the following mechanisms:

- Fluorescence: It absorbs light at specific wavelengths and emits light at different wavelengths, making it useful for imaging applications.

- Thiol Group Reactivity: The thiol group can interact with various biological molecules, potentially altering their function and providing a basis for therapeutic applications.

Antioxidant Activity

Research indicates that xanthene derivatives exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is essential in preventing cellular damage caused by free radicals.

Anticancer Potential

Studies have shown that compounds similar to this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, specific xanthene derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Photodynamic Therapy (PDT)

Due to its fluorescence properties, this compound is being explored for use in photodynamic therapy. PDT utilizes light-sensitive compounds to produce reactive oxygen species upon light activation, which can selectively destroy cancer cells while sparing surrounding healthy tissue.

Case Studies

-

Study on Anticancer Activity:

- A recent study evaluated the cytotoxic effects of xanthene derivatives on breast cancer cells. The results indicated that treatment with this compound resulted in significant reduction in cell viability compared to untreated controls.

- The mechanism was linked to increased reactive oxygen species production leading to apoptosis.

-

Fluorescence Imaging:

- In another study, the compound was utilized as a fluorescent probe for live-cell imaging. Its ability to selectively stain certain cellular components allowed researchers to visualize dynamic cellular processes in real-time.

Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential use as an anticancer agent and in photodynamic therapy |

| Biological Imaging | Utilized as a fluorescent probe for imaging biological samples |

| Material Science | Employed in the development of dyes and pigments due to its vibrant fluorescence |

Q & A

Q. How can researchers optimize the synthesis of 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol?

Methodological Answer: The synthesis typically involves nucleophilic substitution or thiolation of a xanthene precursor. For example, 9-(4-Methoxyphenyl)-9H-xanthen-9-ol (a structurally similar compound) is synthesized via Grignard reactions using aryl magnesium bromides and xanthenone derivatives . To introduce the thiol group (-SH), Mitsunobu conditions (e.g., using PPh3 and DIAD with thiolating agents) or direct substitution of hydroxyl groups with H2S under acidic conditions may be employed. Reaction optimization should focus on solvent polarity (e.g., THF or DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., Cs2CO3 for deprotonation) to improve yield .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH3) and xanthene backbone (aromatic protons at δ 6.5–8.0 ppm). The thiol proton (if unoxidized) may appear as a broad singlet near δ 1.5–2.5 ppm .

- X-ray Crystallography : Single-crystal analysis (using SHELX software ) resolves bond angles (e.g., dihedral angles between xanthene and methoxyphenyl planes, typically ~89° for analogs ).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]<sup>+</sup> for C20H16O2S, expected m/z ~328.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH conditions?

Methodological Answer: Contradictions may arise from competing nucleophilic/electrophilic behavior of the thiol group. For systematic analysis:

- Kinetic Studies : Use UV-Vis or fluorescence spectroscopy to monitor thiolate anion formation (pKa ~8–10) under controlled pH.

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict charge distribution and active sites. For analogs like 9-fluorenyl cations, electrophilicity in water has been studied via laser flash photolysis .

- Controlled Experiments : Compare reactivity in aprotic (e.g., DMSO) vs. protic (e.g., MeOH/H2O) solvents to isolate solvent effects .

Q. What strategies are effective for studying intermolecular interactions in crystalline this compound derivatives?

Methodological Answer:

- X-ray Diffraction : Analyze C–H···O/S and π–π interactions. For example, methoxy-substituted xanthenes exhibit C–H···O chains (C···O distances ~3.3 Å) and edge-to-face π-stacking (~4.0 Å) .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., % contribution of H-bonds vs. van der Waals contacts) using CrystalExplorer.

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density (e.g., stronger interactions may increase decomposition temperatures) .

Q. How can computational methods enhance the design of this compound-based fluorescent probes?

Methodological Answer:

- TD-DFT Calculations : Predict absorption/emission wavelengths by modeling excited-state transitions. For xanthenol analogs, fluorescence arises from π→π* transitions in the xanthene core .

- Docking Studies : Simulate interactions with target biomolecules (e.g., thiol-specific probes for cysteine residues) using AutoDock Vina.

- Solvatochromism Analysis : Evaluate solvent polarity effects on Stokes shift (e.g., in DCM vs. MeOH) to optimize probe sensitivity .

Q. What experimental controls are essential when investigating the redox behavior of this compound?

Methodological Answer:

- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in deoxygenated acetonitrile with TBAPF6 as electrolyte. Monitor oxidation peaks (~0.5–1.2 V vs. Ag/AgCl) corresponding to thiol → disulfide conversion .

- Control Experiments : Compare with non-thiolated analogs (e.g., 9-(4-Methoxyphenyl)xanthene) to isolate redox contributions of the -SH group.

- Spectroelectrochemistry : Couple CV with in-situ UV-Vis to track intermediate species .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.